2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thienopyrimidinone, a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one scaffold and are known for their versatility in chemical reactions and biological activities .
Synthesis Analysis
The synthesis of thienopyrimidinone derivatives typically involves cyclization reactions of thienylthioureas in acidic media or reactions of amino-thiophene carboxylic acids with thiourea or isothiocyanates . For example, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-ones can be obtained by cyclization of thienylthioureas . Similarly, 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones are prepared by refluxing 4-aminocinnolin-3-carboxylic acid with arylisothiocyanate . These methods demonstrate the flexibility in synthesizing a wide range of substituted thienopyrimidinones.
Molecular Structure Analysis
The molecular structure of thienopyrimidinones is characterized by a fused ring system that includes a thiophene and a pyrimidinone moiety. The presence of substituents on the core structure influences the molecular conformation and, consequently, the biological activity of these compounds . The molecular docking studies, as mentioned in one of the papers, suggest that these compounds can bind to specific protein targets, indicating a potential mechanism of action .
Chemical Reactions Analysis
Thienopyrimidinones are reactive intermediates that can undergo various chemical transformations. They can be acylated, alkylated, or can react with different reagents to form condensed heterocyclic systems . These reactions expand the chemical diversity of the thienopyrimidinone scaffold and allow for the synthesis of compounds with potentially novel biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones, such as solubility, stability, and photostability, are crucial for their pharmacological application. For instance, the solid-state photostability of certain derivatives was tested and found to be stable under UV light irradiation, which is important for the development of drug substances . The reactivity of the mercapto group in the thienopyrimidinone core also plays a significant role in the chemical behavior of these compounds .
Scientific Research Applications
Synthesis and Derivative Formation :
- Sauter and Deinhammer (1973) synthesized derivatives of 2-Mercapto-thieno[2,3—d]pyrimidin-4(3H)-one through the cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids. This was done either by direct reaction with thiourea or by reaction with methyl- or allyl-isothiocyanate via the corresponding N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973).
- Abu‐Hashem (2014) reported the synthesis of 2-Mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one from Schiff base reaction of 6-amino-2-thiouracil with isonicotinaldehyde. This was further used to synthesize novel pyrimidin-4-one derivatives through reactions with hydrazonyl chloride and other reagents, indicating the versatility of the compound in synthesizing a variety of heterocyclic structures (Abu‐Hashem, 2014).
Heterocyclic Compound Synthesis and Chemical Properties :
- Davoodnia et al. (2009) developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the potential of 2-Mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one in forming heterocyclic compounds. This synthesis involved heterocyclization with aromatic aldehydes followed by air oxidation, showcasing the compound's reactivity and usefulness in creating complex heterocyclic structures (Davoodnia et al., 2009).
- Snégaroff et al. (2009) synthesized a series of thieno[2,3-d]- and thieno[3,2-d]pyrimidines using this compound derivatives. Some of these synthesized compounds were screened for anticancer activities, indicating the compound's potential in medicinal chemistry (Snégaroff et al., 2009).
Biological and Pharmacological Activities :
- The research by Sayed et al. (2008) utilized 4-Mercapto-5-acetylpyrimidine derivatives, closely related to this compound, to prepare novel thieno[2,3-d]pyrimidine, and other derivatives. Some of these compounds demonstrated promising antimicrobial activities, suggesting the potential of this compound in creating bioactive molecules (Sayed et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway
Result of Action
Some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have demonstrated significant antimicrobial activity against certain strains of mycobacteria .
properties
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRUBLMPPVBOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331836 | |
Record name | 3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670241 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338751-59-0 | |
Record name | 3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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